Synthesis of 5-Amino-4-oxopentanoic acid hydrochloride: This compound, also known as 5-aminolevulinic acid (ALA), can be synthesized from levulinic acid through a multi-step process. This involves esterification, bromination to form methyl 5- or 3-bromolevulinates, reaction with potassium phthalimide, and subsequent acidolysis. This synthetic route provides an overall yield of 44%. []
Synthesis of (R)-4-benzamido-5-oxopentanoic acid derivatives: A stereoconservative procedure is employed to synthesize these derivatives. The specific reactions and conditions used are not detailed in the abstract. []
Synthesis of 5-(tert-Butylamino)-5-oxopentanoic acid: This novel carboxylic acid derivative is synthesized through the reaction of glutaric anhydride and tert-butylamine. []
Synthesis of 2-Hydroxy-1-naphthoic Acid Derivatives: This synthesis involves the oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid using Mn(III) and Ce(IV) salts. []
Cyclization of 5-(1H-indol-3-yl)-3-oxopentanoic acid esters and amides: These compounds can undergo intramolecular cyclization to form carbazole derivatives. This reaction is promoted by transition metal triflates. []
Reaction of 5-chloro-4-oxopentanoic acid with rabbit muscle pyruvate kinase: This reaction leads to the irreversible inactivation of the enzyme. The mechanism involves alkylation of a cysteine residue in the active site of the enzyme. [, ]
Dehydration of 2-(2-arylethyl)-2-hydroxy-4-oxopentanoic acids: Treatment of these compounds with hydrochloric acid/acetic acid leads to the formation of 3-(2-arylethyl)-5-hydroxy-5-methyl-2(5H)-furanones. These compounds and their derivatives can be used to synthesize a variety of heterocycles, including pyridazin-3-ones, s-triazolo[4,3-b]pyridazin-3-ones, and tetrazolo[1,5-b]pyridazines. []
(R)-4-benzamido-5-oxopentanoic acid derivatives as gastrin receptor antagonists: These derivatives inhibit acid secretion induced by pentagastrin by selectively binding to gastrin receptors (specifically CCK-B1 receptors). The mechanism of action involves competitive antagonism of pentagastrin binding to its receptor. []
5-chloro-4-oxopentanoic acid as a pyruvate kinase inhibitor: This compound acts by alkylating a cysteine residue in the active site of the enzyme, leading to irreversible inactivation. The alkylation is influenced by the presence of active site ligands, with Mg2+ offering the highest level of protection against inactivation. []
5-chloro-4-oxopentanoic acid: This compound has a pKa of 9.2, indicating it exists primarily in its protonated form at physiological pH. []
(E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile: The photophysical and electrochemical properties of this compound were studied using cyclic voltammetry, UV-Vis, and emission spectroscopy. []
Photodynamic diagnosis and therapy of brain tumors: 5-Amino-4-oxopentanoic acid (ALA) can be used as both a photodynamic diagnostic marker and a photosensitizer for the treatment of brain tumors. ALA accumulates in tumor cells and, upon light activation, generates reactive oxygen species that lead to cell death. Studies in rabbit models show promise for ALA-guided surgery and photodynamic therapy in improving tumor resection and survival. []
Biomarkers of heart remodeling: Plasma levels of Tris(hydroxymethyl)aminomethane and 5-guanidino-3-methyl-2-oxopentanoic acid show potential as biomarkers for predicting cardiac function improvement after left ventricular assist device (LVAD) support. []
Histone deacetylase (HDAC) inhibitors: Some 5-oxopentanoic acid derivatives, like (S)-5-amino-2-(heptan-4-ylamino)-5-oxopentanoic acid (Gln-VPA), exhibit HDAC inhibitory activity. Gln-VPA demonstrates comparable efficacy to valproic acid (VPA), a known HDAC inhibitor, but with reduced toxicity to fibroblasts. While less potent than VPA in reducing HeLa cell survival, Gln-VPA may find application as a cancer cell sensitizer. []
Gastric acid secretion inhibitors: (R)-4-benzamido-5-oxopentanoic acid derivatives, specifically (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid (CR 2194), show potent and selective inhibition of pentagastrin-induced acid secretion. These compounds hold potential as diagnostic or therapeutic agents for gastrin-related disorders. []
Synthesis of other valuable compounds: 5-(1H-indol-3-yl)-3-oxopentanoic acid esters and amides serve as crucial intermediates in the synthesis of carbazole derivatives, which are important building blocks for various biologically active compounds. [] Additionally, derivatives of 5-aryl-3-oxopentanoic acid are utilized in the synthesis of 2-Hydroxy-1-naphthoic Acid Derivatives, further expanding the applications of this class of compounds. []
Radiolabeling and PET imaging: Macrobicyclic sarcophagine ligands coupled to 5-oxopentanoic acid, like MeCOSar, exhibit exceptional stability when complexed with copper isotopes such as 64Cu and 67Cu. These complexes show promise as PET imaging agents for neuroendocrine tumors and prostate cancer, highlighting the potential of these derivatives in diagnostic imaging and theranostics. [, , ]
Dye-sensitized solar cells (DSSCs): 5-oxopentanoic acid derivatives have shown promise in DSSC applications. Specifically, organic dye sensitizers incorporating this moiety, like 2-cyano-3-(4-(7-(5-(4-(diphenylamino)phenyl)-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)phenyl) acrylic acid (RK-1), have demonstrated high power conversion efficiencies and stability, highlighting their potential in renewable energy technologies. [, , ]
Photocatalytic CO2 reduction: Hybrid systems incorporating 5-oxopentanoic acid derivatives have been designed for photocatalytic CO2 reduction. For example, a coassembly of Mn(4,4′-Y2-bpy)(CO)3Br (MnP; Y = CH2PO(OH)2) and (E)-3-[5-(4-(diphenylamino)phenyl)-2,2′-bithiophen-2′-yl]-2-cyanoacrylic acid (OrgD) on TiO2 semiconductor particles showed promising photocatalytic behavior for CO2 reduction. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4